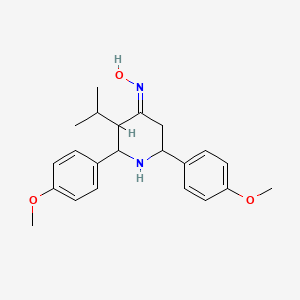
3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime, also known as IPP-OMe, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is not fully understood. However, it is believed to act through the inhibition of various enzymes, including topoisomerase II and DNA polymerase. 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels.
Biochemical and Physiological Effects:
3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime can inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of ion channels. In vivo studies have shown that 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime can reduce tumor growth and improve neurological function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is its potential as a building block for the synthesis of functional materials. 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is also relatively easy to synthesize and purify, making it a useful tool for researchers. However, one of the main limitations of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is its potential toxicity, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime. One potential direction is the investigation of its potential as an anti-tumor agent, particularly in combination with other drugs. Another direction is the study of its effects on ion channels, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime could be further investigated for its potential as a building block for the synthesis of functional materials.
Synthesemethoden
The synthesis of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime involves the reaction of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-chloroanilines with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime.
Wissenschaftliche Forschungsanwendungen
3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been extensively studied for its potential applications in various fields, including medicinal chemistry, neurobiology, and material science. In medicinal chemistry, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been investigated for its potential as an anti-tumor agent, as well as for its ability to inhibit the growth of cancer cells. In neurobiology, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been studied for its potential as a neuroprotective agent, as well as for its ability to modulate the activity of ion channels. In material science, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been investigated for its potential as a building block for the synthesis of functional materials.
Eigenschaften
IUPAC Name |
(NZ)-N-[2,6-bis(4-methoxyphenyl)-3-propan-2-ylpiperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-14(2)21-20(24-25)13-19(15-5-9-17(26-3)10-6-15)23-22(21)16-7-11-18(27-4)12-8-16/h5-12,14,19,21-23,25H,13H2,1-4H3/b24-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYNGOKHOQNKCD-GFMRDNFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(NC(CC1=NO)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C\1C(NC(C/C1=N/O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5824006.png)
acetaldehyde (2-nitrophenyl)hydrazone](/img/structure/B5824013.png)




![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)
![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)
acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)

![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)
